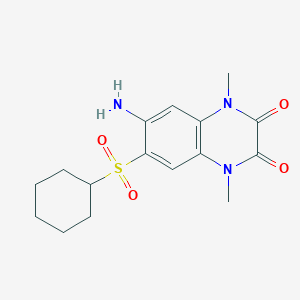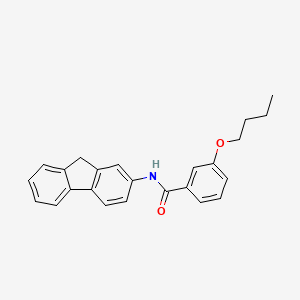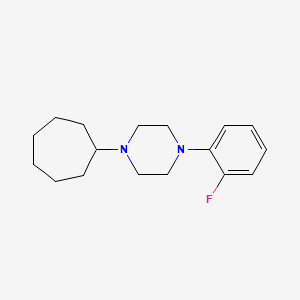
6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione is a quinoxaline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its ability to modulate the activity of ionotropic glutamate receptors, which are involved in various neurological disorders.
Mécanisme D'action
The mechanism of action of 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione involves the inhibition of the NMDA receptor by binding to the glycine site of the receptor. This binding prevents the activation of the receptor by glutamate, which is a neurotransmitter involved in synaptic plasticity and memory formation. By inhibiting the NMDA receptor, this compound reduces the excitotoxicity and oxidative stress associated with neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. This compound has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of stroke and Alzheimer's disease. These effects are thought to be due to the inhibition of the NMDA receptor and the subsequent reduction of excitotoxicity and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione in lab experiments include its potent and selective inhibition of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in neurological disorders. However, the limitations of using this compound include its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the potential for off-target effects and toxicity must be carefully considered when using this compound in lab experiments.
Orientations Futures
There are several future directions for the research and development of 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione. One direction is the optimization of the synthesis method to increase yields and purity of the compound. Another direction is the development of novel analogs with improved solubility and selectivity for the NMDA receptor. Additionally, the potential therapeutic applications of this compound in other neurological disorders such as depression and anxiety should be explored. Finally, the safety and efficacy of this compound in human clinical trials should be investigated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione involves the reaction of 2,3-dichloroquinoxaline with cyclohexylamine followed by the reaction with sodium sulfite and sodium bisulfite. The resulting compound is then treated with methylamine to yield the final product. This synthesis method has been optimized to produce high yields of pure compound suitable for medicinal chemistry research.
Applications De Recherche Scientifique
6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. This compound acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By modulating the activity of this receptor, this compound has shown promising results in preclinical studies as a potential treatment for these disorders.
Propriétés
IUPAC Name |
6-amino-7-cyclohexylsulfonyl-1,4-dimethylquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-18-12-8-11(17)14(9-13(12)19(2)16(21)15(18)20)24(22,23)10-6-4-3-5-7-10/h8-10H,3-7,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRMTGSGSBNMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)S(=O)(=O)C3CCCCC3)N(C(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid](/img/structure/B5055100.png)
![3-[(4-methoxybenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5055109.png)
![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5055115.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5055130.png)
![3-{[(4-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5055136.png)




![2-fluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5055163.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5055171.png)
![4-({[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzamide](/img/structure/B5055181.png)
![N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5055184.png)
![2-[(4-chlorobenzyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5055195.png)
